

Application Notes and Protocols for Hpk1-IN-3 In Vitro Assays

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Compound of Interest

Compound Name: Hpk1-IN-3

Cat. No.: B8175997

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By attenuating T-cell activation, HPK1 has emerged as a promising target for immuno-oncology.[3][4] Inhibition of HPK1 is expected to enhance anti-tumor immunity by promoting T-cell proliferation and cytokine production.[4][5]

Hpk1-IN-3 is a potent and selective, ATP-competitive inhibitor of HPK1.[6][7][8] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of **Hpk1-IN-3** and other potential HPK1 inhibitors.

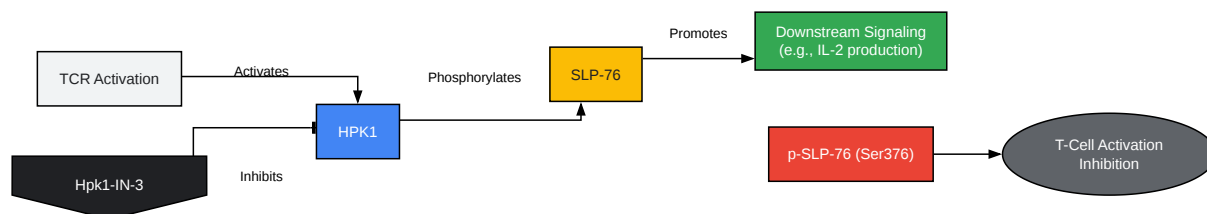
Data Presentation

Summary of Hpk1-IN-3 In Vitro Activity

Parameter	Value	Assay Type	Cell Line/System	Reference
IC50	0.25 nM	Biochemical (TR-FRET)	Recombinant HPK1	[6][7][8][9][10]
EC50	108 nM	IL-2 Secretion	Human PBMCs	[6][7][8][10]

Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Upon TCR activation, HPK1 phosphorylates SLP-76, leading to the dampening of downstream signaling and T-cell activation.^{[1][3][11]}



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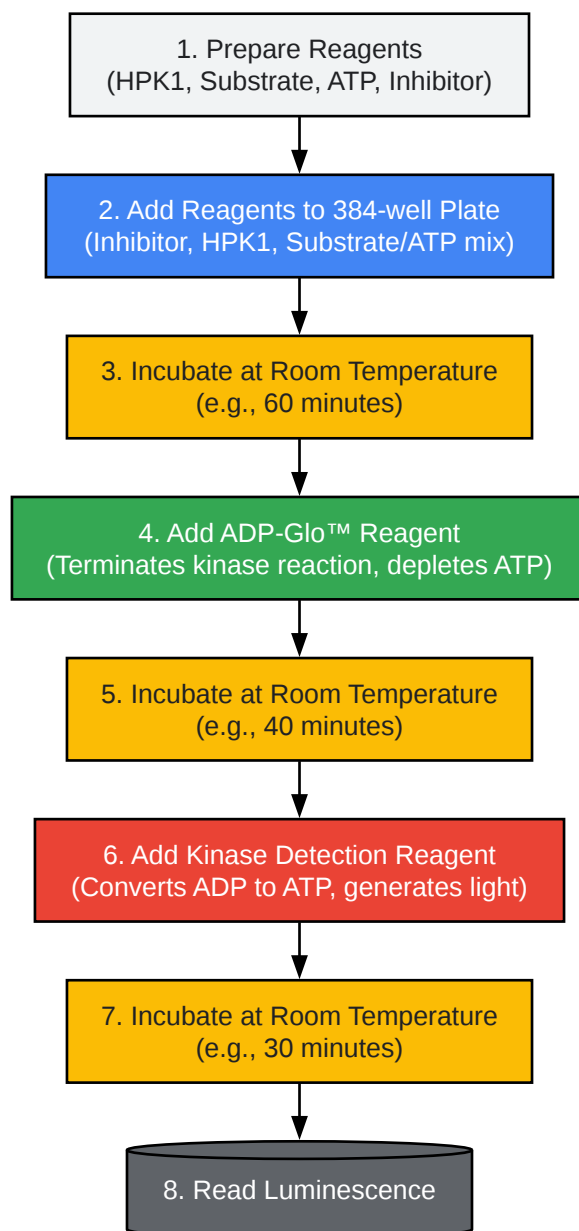
Caption: HPK1 signaling pathway in T-cell regulation.

Experimental Protocols

Biochemical Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available ADP-Glo™ kinase assay systems and is suitable for determining the in vitro potency (e.g., IC₅₀) of inhibitors against recombinant HPK1.^{[11][12][13][14]} The assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.

Experimental Workflow:



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Caption: Workflow for the HPK1 biochemical kinase assay.

Materials:

- Recombinant Human HPK1 (e.g., BPS Bioscience, Promega)
- Substrate: Myelin Basic Protein (MBP)[12][15]
- ATP

- Kinase Assay Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)[12]
- **Hpk1-IN-3** or other test compounds
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- White, low-volume 384-well assay plates
- Plate reader capable of measuring luminescence

Procedure:

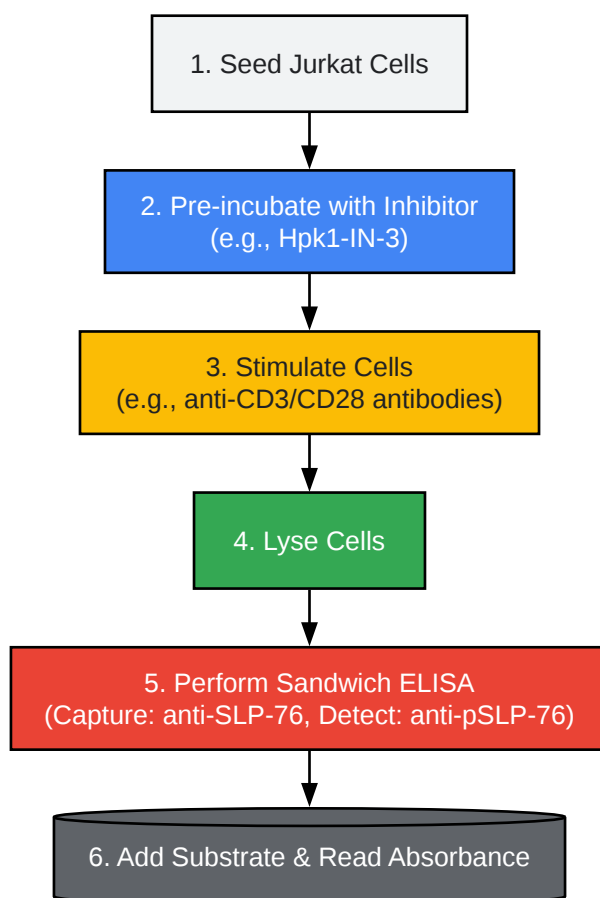
- Reagent Preparation:
 - Prepare a 2x kinase reaction mix containing the desired concentration of HPK1 enzyme, MBP substrate (e.g., 0.2 µg/µL), and ATP (e.g., 20 µM) in kinase assay buffer.
 - Prepare serial dilutions of **Hpk1-IN-3** (or other test compounds) in a suitable solvent (e.g., DMSO) and then dilute in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[12]
- Assay Plate Setup:
 - Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[14]
 - Initiate the reaction by adding 5 µL of the 2x kinase reaction mix to each well.[14] The final reaction volume will be small (e.g., 5-10 µL).
- Kinase Reaction:
 - Incubate the plate at room temperature for 60 minutes.[14]
- Signal Development:
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]
 - Incubate at room temperature for 40 minutes.[14]

- Add 10 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in the presence of luciferase, produces a luminescent signal.[\[14\]](#)
- Incubate at room temperature for 30 minutes.[\[11\]](#)
- Data Acquisition:
 - Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the HPK1 activity.
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Phospho-SLP-76 (Ser376) Assay

This protocol describes a method to assess the cellular activity of HPK1 inhibitors by measuring the phosphorylation of its direct substrate, SLP-76, in a relevant cell line such as Jurkat T-cells.[\[16\]](#)

Experimental Workflow:



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Caption: Workflow for the cellular pSLP-76 assay.

Materials:

- Jurkat T-cell line[16]
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Hpk1-IN-3** or other test compounds
- Stimulation reagents: anti-CD3 and anti-CD28 antibodies[16]
- Cell lysis buffer
- Sandwich ELISA kit or components:

- SLP-76 capture antibody
- Phospho-SLP-76 (Ser376) detection antibody[16]
- HRP-conjugated secondary antibody
- ELISA substrate (e.g., TMB)
- Stop solution
- 96-well ELISA plates

Procedure:

- Cell Culture and Plating:
 - Culture Jurkat cells according to standard protocols.
 - Seed the cells into a 96-well culture plate at an appropriate density.
- Compound Treatment:
 - Prepare serial dilutions of **Hpk1-IN-3** or test compounds.
 - Pre-incubate the cells with the compounds for a specified time (e.g., 1-2 hours).
- Cell Stimulation:
 - Stimulate the cells by adding a pre-determined concentration of anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.[16]
 - Incubate for a short period (e.g., 5-15 minutes) at 37°C.
- Cell Lysis:
 - Terminate the stimulation by lysing the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
- Sandwich ELISA:

- Coat a 96-well ELISA plate with the SLP-76 capture antibody overnight at 4°C.
- Block the plate with a suitable blocking buffer.
- Add the cell lysates to the wells and incubate to allow the capture antibody to bind to total SLP-76.
- Wash the plate and add the phospho-SLP-76 (Ser376) detection antibody.
- Incubate, then wash the plate and add an HRP-conjugated secondary antibody.
- After another incubation and wash, add the ELISA substrate and allow the color to develop.
- Stop the reaction with a stop solution.
- Data Acquisition:
 - Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Data Analysis:
 - The absorbance signal is proportional to the amount of phosphorylated SLP-76.
 - Calculate the percent inhibition of SLP-76 phosphorylation for each compound concentration relative to the stimulated vehicle control.
 - Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

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